![molecular formula C8H9NO2S B2356207 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 933704-26-8](/img/structure/B2356207.png)
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid
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Overview
Description
“4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 933704-26-8 . It has a molecular weight of 183.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid” is 1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid” are not available, it’s known that similar compounds have been used as anti-corrosive agents . These compounds have shown effectiveness in protecting mild steel from 1 M HCl solution .Physical And Chemical Properties Analysis
“4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid” is a powder that is stored at room temperature . It has a molecular weight of 183.23 .Scientific Research Applications
Anti-corrosion Agent
One of the significant applications of 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid is as an anti-corrosive agent . It’s incorporated into azo dyes to protect mild steel from 1 M HCl solution . The inhibition efficiency of the azo dyes is determined by potentiodynamic polarization technique and electrochemical impedance spectroscopic studies . The azo dye T1, which includes this compound, is an effective inhibitor .
Dye Manufacturing
This compound is used in the synthesis of azo dyes . Azo dyes are a class of organic molecules having a –N=N– chromophoric group in their structures and are used in various fields such as the textile industry, designing of optical storage devices, non-linear optical (NLO) materials, and also in many biological reactions .
Designing of Optical Storage Devices
The presence of heterocyclic ring systems in the structure of 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid exhibits a wide spectrum of colors, making it useful in the design of optical storage devices .
Non-linear Optical (NLO) Materials
This compound is also used in the creation of non-linear optical (NLO) materials . These materials have a non-linear response to the electric field of light, leading to phenomena such as frequency doubling or the creation of harmonics .
Chemosensors and Photochemical Molecular Switches
Due to their high thermal stability and sensitivity, compounds like 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid are widely used in the design of photo switches, electro-optic modulators , chemosensors, and photochemical molecular switches .
Corrosion Inhibitors
From the literature survey, it is observed that many of the organic colorants were used as effective corrosion inhibitors to protect the metals from the aggressive media .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid” are not available, it’s worth noting that similar compounds have been used in the creation of azo dyes . These dyes have applications in various fields such as the textile industry, designing of optical storage devices, non-linear optical (NLO) materials, and also in many biological reactions .
Mechanism of Action
Target of Action
It has been used in the synthesis of azo dyes, which are known to interact with various biological targets .
Mode of Action
When incorporated into azo dyes, these compounds have been shown to exhibit anti-corrosive properties .
Biochemical Pathways
Azo dyes derived from this compound have been used as anti-corrosive agents, suggesting they may interact with metal ion homeostasis and redox pathways .
Result of Action
Azo dyes derived from this compound have been shown to protect mild steel from corrosion in acidic environments .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acid. For instance, the anti-corrosive properties of azo dyes derived from this compound were observed in an acidic environment .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)5-2-1-3-6-7(5)9-4-12-6/h4-5H,1-3H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECBFKQVKNASAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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